3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-morpholin-4-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-morpholin-4-ylpropan-1-one is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a diphenyl-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-morpholin-4-ylpropan-1-one typically involves multiple steps, starting with the formation of the oxazole ring. One common approach is the cyclodehydration of a diphenyl-oxazol-2-yl carboxylic acid derivative with morpholine under acidic conditions. The reaction conditions often require a strong acid catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted oxazoles or morpholines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-morpholin-4-ylpropan-1-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
Oxaprozin: A closely related compound with anti-inflammatory properties.
Morpholine derivatives: Other morpholine-containing compounds used in various chemical and pharmaceutical applications.
This compound represents a valuable addition to the repertoire of organic chemistry, with promising applications across multiple scientific disciplines. Further research and development may unlock even more of its potential.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C22H22N2O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(4,5-diphenyl-1,3-oxazol-2-yl)-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C22H22N2O3/c25-20(24-13-15-26-16-14-24)12-11-19-23-21(17-7-3-1-4-8-17)22(27-19)18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChI Key |
YPXDNSOFUCIWRD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.